molecular formula C8H5BrN4 B2464242 2-Bromo-5-pyrimidin-2-ylpyrazine CAS No. 2143581-43-3

2-Bromo-5-pyrimidin-2-ylpyrazine

Cat. No.: B2464242
CAS No.: 2143581-43-3
M. Wt: 237.06
InChI Key: BGZNWTNTXVPABR-UHFFFAOYSA-N
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Description

2-Bromo-5-pyrimidin-2-ylpyrazine (CAS 2143581-43-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . With a molecular formula of C8H5BrN4 and a molecular weight of 237.06 g/mol, this compound serves as a versatile chemical scaffold for further functionalization . The presence of both a pyrazine and a pyrimidine ring, along with a reactive bromine atom, makes it a critical intermediate for constructing more complex molecules. Kinase inhibitors represent a major class of therapeutics, with over 80 approved drugs, for treating conditions like cancer and autoimmune diseases . Nitrogen-containing heterocycles, such as this pyrazine-pyrimidine hybrid, are fundamental motifs in these small-molecule inhibitors, often functioning by competitively binding to the ATP-binding pocket of the target enzyme . The structural features of this compound align with common scaffolds found in potent, selective, and orally active kinase inhibitors that have progressed into clinical trials . Researchers can leverage the bromine substituent for cross-coupling reactions (e.g., Negishi coupling) to introduce diverse structural elements, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This chemical is strictly for professional research and industrial or commercial use in laboratory settings. It is not intended for medical, diagnostic, or consumer use, and is not for human consumption.

Properties

IUPAC Name

2-bromo-5-pyrimidin-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNWTNTXVPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5-(Pyrimidin-2-yl)pyrazine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 5-(pyrimidin-2-yl)pyrazine scaffold.[1] This specific bi-heteroaryl system represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space.

Executive Summary

The 5-(pyrimidin-2-yl)pyrazine scaffold is a bicyclic, nitrogen-rich heteroaromatic core extensively utilized in the design of ATP-competitive kinase inhibitors. Structurally, it consists of a pyrazine ring linked at its C2 position to the C2 position of a pyrimidine ring (often numbered as the 5-position of the pyrazine when the ring bears a higher-priority substituent like an amine at C2).[2]

Key Value Proposition:

  • Physicochemical Tuning: Replaces lipophilic biphenyl or bi-pyridyl cores to lower logP and improve aqueous solubility (The "Nitrogen Walk").

  • Metabolic Stability: The electron-deficient nature of both rings reduces susceptibility to CYP450-mediated oxidative metabolism, though Aldehyde Oxidase (AO) liability remains a design consideration.

  • Kinase Hinge Binding: The arrangement of nitrogen atoms allows for critical bidentate hydrogen bonding with the kinase hinge region (e.g., Met residue backbone).

Structural Analysis & Physicochemical Properties[1][3][4][5]

The "Nitrogen Walk" & Lipophilicity

Replacing carbon atoms with nitrogen in bi-aryl systems systematically reduces lipophilicity (


) and increases polar surface area (PSA).
ScaffoldStructureEst. cLogPWater SolubilityMetabolic Risk
Biphenyl Ph-Ph~4.0LowHigh (CYP Oxidation)
Bipyridine Py-Py~2.5ModerateModerate
Phenyl-Pyrimidine Ph-Pym~2.2GoodLow
Pyrazinyl-Pyrimidine Pvz-Pym ~1.2 High AO Oxidation
Electronic Distribution

Both rings are


-deficient.
  • Pyrazine Ring: The 1,4-nitrogen placement creates a nodal plane that significantly lowers the HOMO energy, making the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • Pyrimidine Ring: The 1,3-nitrogen placement creates a strong dipole.

  • Bi-aryl Torsion: Unlike biphenyls which can twist significantly, the N-N repulsion and potential for intramolecular H-bonding (if amino-substituted) often enforce a planar conformation, critical for slotting into the narrow ATP-binding cleft of kinases.

Synthetic Strategies

The construction of the 5-(pyrimidin-2-yl)pyrazine core typically relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to the stability of boronic species.

Retrosynthetic Logic

The disconnection is invariably at the bi-aryl bond.

  • Partner A: 2-Chloropyrimidine (Electrophile)

  • Partner B: Pyrazine-2-boronic acid/ester (Nucleophile)

  • Note: The reverse coupling (Pyrimidin-2-yl boronate + Halopyrazine) is often less efficient due to the rapid protodeboronation of 2-pyrimidinyl boronates.

Visualization: Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the mechanism for synthesizing the scaffold using a Palladium(0) catalyst.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + 2-Chloropyrimidine PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boronate Activation) PdII_X->TransMet + Pyrazine Boronic Acid + Base (OH-) PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 5-(Pyrimidin-2-yl)pyrazine RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle for the construction of the pyrazine-pyrimidine biheteroaryl core.

Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)pyrazine

Objective: Synthesis of the core scaffold via Suzuki Coupling. Scale: 1.0 mmol

Materials
  • 2-Chloropyrimidine (1.0 eq)

  • Pyrazine-2-boronic acid pinacol ester (1.1 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology (Step-by-Step)
  • Inertion: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Solvation: Add 2-Chloropyrimidine (114 mg, 1.0 mmol) and Pyrazine-2-boronic acid pinacol ester (226 mg, 1.1 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (4 mL).

  • Activation: Add the aqueous solution of

    
     (414 mg in 1 mL water).
    
  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) in one portion. The solution typically turns dark red/brown.
    
  • Reflux: Heat the reaction mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM). The bi-heteroaryl product is polar; ensure gradual gradient.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for characteristic doublets for the pyrimidine (approx.

    
     8.9 ppm) and singlets/doublets for the pyrazine (approx. 
    
    
    
    9.2–9.4 ppm).
  • MS (ESI):

    
    .
    

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 5-(pyrimidin-2-yl)pyrazine scaffold is frequently used to target the ATP-binding site of kinases such as VEGFR-2 , CDK9 , and BCR-ABL .

  • Mechanism: The N1 of the pyrazine and the N1 of the pyrimidine can serve as H-bond acceptors. When substituted with an amino group (e.g., at the 2-position of pyrazine, making it a 2-amino-5-(pyrimidin-2-yl)pyrazine), the molecule forms a "Donor-Acceptor" motif that perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys919 in VEGFR2).

Visualization: Kinase Interaction Logic

The following diagram maps the pharmacophore interactions of this scaffold within a generic kinase ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Pyrazine Pyrazine Ring (H-Bond Acceptor) Hinge->Pyrazine H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) SolventFront Solvent Front (Solubility/ADME) Pyrimidine Pyrimidine Ring (Spacer/Hydrophobic) Pyrazine->Pyrimidine Biaryl Linkage Amino Exocyclic Amine (H-Bond Donor) Amino->Hinge H-Bond (Donor) Pyrimidine->Gatekeeper Van der Waals Tail Solubilizing Tail (Piperazine/Morpholine) Pyrimidine->Tail Extension Tail->SolventFront Solvation

Figure 2: Pharmacophore map showing the bidentate binding mode of aminopyrazine-pyrimidine inhibitors in the ATP pocket.

Metabolic Liability: Aldehyde Oxidase (AO)

A critical risk for this scaffold is oxidation by cytosolic Aldehyde Oxidase.

  • The Issue: AO prefers electron-deficient heterocycles with accessible carbon atoms adjacent to nitrogen.

  • The Spot: The C6 position of the pyrazine or C4/C6 of the pyrimidine are vulnerable.

  • The Fix: Block these positions with small alkyl groups (Methyl, Cyclopropyl) or electron-donating groups (Amino, Methoxy) to sterically hinder or electronically deactivate the ring toward nucleophilic attack by the AO molybdenum center.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Discovery of Pyrazine-Pyridine Biheteroaryl as a Novel Series of Potent VEGFR-2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Source: MDPI Pharmaceuticals URL:[Link]

  • Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes. Source: PubMed URL:[Link]

Sources

Pyrazine-Pyrimidine Heteroaryl Conjugates: Synthetic Architectures and Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The conjugation of pyrazine and pyrimidine scaffolds represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors. By linking the 1,4-diazine (pyrazine) and 1,3-diazine (pyrimidine) systems, researchers can exploit a unique balance of lipophilicity, metabolic stability, and hydrogen-bond acceptor capability. This guide provides a technical deep-dive into the synthesis, structural rationale, and therapeutic application of these conjugates, with a specific focus on their role as dual EGFR/JAK inhibitors and BCR-ABL antagonists (e.g., Radotinib).

Structural Rationale: The Bi-Heteroaryl Advantage

The fusion or conjugation of pyrazine and pyrimidine rings creates a "bi-heteroaryl" system that offers distinct pharmacological advantages over single-ring analogs.

  • Electronic Complementarity: Pyrimidine is electron-deficient at positions 2, 4, and 6, making it highly susceptible to nucleophilic attack (

    
    ). Pyrazine, while also electron-deficient, offers a para-nitrogen arrangement that alters the dipole moment and pKa (0.65 vs 1.3 for pyrimidine), influencing solubility and membrane permeability.
    
  • Pharmacophore Alignment: In kinase inhibitors, the nitrogen atoms often serve as key hydrogen bond acceptors for the hinge region of the ATP-binding pocket. Conjugating these rings allows for the precise positioning of multiple H-bond acceptors to match specific kinase hinge motifs (e.g., Met790 in EGFR).

  • Metabolic Stability: The high nitrogen count reduces the number of C-H bonds available for oxidative metabolism by Cytochrome P450 enzymes, often improving the half-life (

    
    ) of the drug candidate.
    
Synthetic Methodologies

The construction of pyrazine-pyrimidine conjugates typically relies on transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution. Below is a validated protocol for a Suzuki-Miyaura coupling, the most robust method for forming the C-C biaryl bond.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(pyrazin-2-yl)pyrimidine derivatives via C-C bond formation.

Reagents:

  • Substrate A: 2-Chloropyrazine (1.0 equiv)

  • Substrate B: Pyrimidine-5-boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reagent Addition: Add 2-chloropyrazine, pyrimidine-5-boronic acid, and

    
     to the solvent mixture.
    
  • Catalyst Introduction: Add

    
     quickly under a positive pressure of argon. Seal the vial immediately.
    
  • Thermal Activation: Heat the reaction mixture to 90°C for 12–16 hours. Note: Microwave irradiation at 110°C for 30 minutes is a viable high-throughput alternative.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC Monitoring: The disappearance of the starting chloride (

    
     in 30% EtOAc/Hex) and the appearance of a polar, UV-active product (
    
    
    
    ) indicates success.
  • LC-MS: Confirm the mass peak

    
    . Dehalogenation is a common side reaction; if observed, switch to anhydrous conditions with 
    
    
    
    .
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Degas Solvents (Dioxane/H2O) Reagents Add Reagents: 2-Chloropyrazine + Pyrimidine Boronic Acid Start->Reagents Catalyst Add Catalyst: Pd(PPh3)4 (Inert Atm) Reagents->Catalyst Reaction Reaction: 90°C, 12-16h (or MW 110°C) Catalyst->Reaction Workup Workup: Celite Filter -> EtOAc Extract Reaction->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: Optimized workflow for the Suzuki-Miyaura coupling of pyrazine and pyrimidine scaffolds.

Therapeutic Case Study: Dual EGFR/JAK Inhibition[2]

A prime example of the utility of this conjugate is Compound 14a , a recently developed N-(pyrazin-2-yl)-4-aminopyrimidine derivative. This molecule was designed to overcome resistance in Non-Small Cell Lung Cancer (NSCLC) by targeting both the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase (JAK) pathway.

Mechanism of Action

Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises from the T790M mutation or activation of bypass signaling pathways like JAK/STAT.

  • The Pyrimidine Moiety: Acts as the hinge binder, mimicking the adenine ring of ATP.

  • The Pyrazine Moiety: Extends into the solvent-exposed region or hydrophobic back-pocket, improving selectivity and potency against mutated forms.

  • Dual Inhibition: By blocking both EGFR phosphorylation and JAK2/3 activity, the conjugate prevents downstream STAT3 activation, a key driver of cell survival and drug resistance.

Quantitative Data: Potency Profile (Compound 14a)
Target / Cell LineDescriptionIC50 Value (nM)Clinical Relevance
PC9 NSCLC (EGFR Del19)15.4 Highly Potent
H1975 NSCLC (EGFR L858R/T790M)18.5 Overcomes Resistance
EGFR WT Wild Type Enzyme12.1 Primary Target
JAK2 Janus Kinase 2Low nM range Secondary Target
JAK3 Janus Kinase 3Low nM range Secondary Target

Data Source: Yao et al., Eur J Med Chem, 2025 [1].[1]

Visualization: Dual Signaling Inhibition

SignalingPathway Drug Pyrazine-Pyrimidine Conjugate (14a) EGFR EGFR (Mutant) Drug->EGFR Inhibits JAK JAK2 / JAK3 Drug->JAK Inhibits STAT3 STAT3 (Phosphorylation) EGFR->STAT3 AKT AKT / PI3K EGFR->AKT JAK->STAT3 Nucleus Nucleus: Gene Transcription STAT3->Nucleus AKT->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Blocked Survival Signals

Caption: Mechanism of Compound 14a blocking parallel survival pathways (EGFR & JAK/STAT) in cancer cells.

Advanced Applications & Future Outlook

Beyond oncology, the pyrazine-pyrimidine scaffold is gaining traction in:

  • Anti-Fibrotic Agents: Novel 2-(pyridin-2-yl)pyrimidine derivatives (structurally related to the pyrazine conjugates) have shown efficacy in inhibiting Collagen Type I expression in hepatic stellate cells, suggesting potential for treating liver fibrosis [3].

  • Infectious Diseases: The success of Radotinib (a BCR-ABL inhibitor with a pyrazine-pyrimidine-benzamide structure) highlights the scaffold's oral bioavailability and safety profile, paving the way for repurposing in viral or parasitic kinase targets [2].

Future Direction: The integration of covalent warheads (e.g., acrylamides) onto the pyrazine ring to target non-catalytic cysteines is a promising strategy to further enhance selectivity and duration of action.

References
  • Yao, H., Cao, L., Ma, E. E., Yang, K., Ren, Y., Hou, P., Yan, M., & Li, X.[1] (2025).[2][3][4] The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120.[1] [Link]

  • Kim, S. H., et al. (2014). Radotinib, a novel BCR-ABL1 tyrosine kinase inhibitor, is active against imatinib-resistant BCR-ABL1 mutants. Int J Hematol. [Link]

  • Liu, Y., et al. (2021).[5] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Kuo, G. H., et al. (2005). Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Bromo-Substituted Biheteroaryls

Introduction: The Strategic Role of Bromine in Tuning Biheteroaryl Electronics

Biheteroaryls, molecules composed of two interconnected heterocyclic rings, form the backbone of numerous functional materials and pharmaceutical agents. Their electronic properties, which dictate their performance in applications ranging from organic electronics to bioimaging, are highly tunable through chemical modification. Among the various synthetic handles available, the substitution with bromine atoms offers a particularly powerful and versatile strategy for modulating the electronic landscape of these molecules.

This guide provides a comprehensive exploration of the electronic properties of bromo-substituted biheteroaryls, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies used to create these compounds, the experimental techniques employed to characterize their electronic behavior, and the computational tools that provide deeper insights into their structure-property relationships. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of not just the "how" but also the "why."

The strategic placement of one or more bromine atoms on the biheteroaryl scaffold can profoundly influence its electronic characteristics through a combination of inductive and resonance effects. Furthermore, the carbon-bromine bond serves as a versatile synthetic linchpin, enabling further functionalization through cross-coupling reactions, thereby opening avenues to a vast chemical space of novel materials and drug candidates. This guide will equip you with the fundamental knowledge and practical protocols to explore and exploit the unique electronic features of bromo-substituted biheteroaryls in your research endeavors.

I. Synthetic Strategies: Accessing Bromo-Substituted Biheteroaryl Scaffolds

The synthesis of bromo-substituted biheteroaryls predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki and Stille reactions being the most prevalent and robust methods. These reactions offer a high degree of control over the final structure, allowing for the precise installation of bromine atoms at desired positions.

A. The Suzuki Coupling Reaction: A Versatile C-C Bond Formation

The Suzuki coupling reaction involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a workhorse in synthetic organic chemistry.

Experimental Protocol: Synthesis of a Bromo-Substituted Bithiophene via Suzuki Coupling

This protocol outlines the synthesis of 2-bromo-5-(thiophen-2-yl)thiophene, a representative bromo-substituted biheteroaryl.

Materials:

  • 2,5-Dibromothiophene

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed toluene (10 mL) and palladium(II) acetate (0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pd(OAc)₂ is a convenient precatalyst that is reduced in situ to Pd(0) by the phosphine ligand.

  • Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.

Suzuki Coupling Catalytic Cycle Diagram

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)₂ R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

B. The Stille Coupling Reaction: An Alternative Approach

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. While concerns about the toxicity of organotin reagents exist, the Stille reaction is often highly effective for constructing complex biheteroaryl systems, especially when one of the coupling partners is sensitive to the basic conditions of the Suzuki coupling.

II. Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of bromo-substituted biheteroaryls requires the application of various spectroscopic and electrochemical techniques.

A. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The position of the absorption maximum (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bromo-substituted biheteroaryl in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette. A typical concentration is in the range of 10-5 to 10-6 M.

  • Blank Measurement: Record the absorption spectrum of the pure solvent to be used as a baseline.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

B. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of the molecule, including its fluorescence quantum yield and lifetime. The introduction of heavy atoms like bromine can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence.

C. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energy levels of the HOMO and LUMO.

Experimental Protocol: Cyclic Voltammetry
  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Solution: Dissolve the bromo-substituted biheteroaryl in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.

  • Internal Standard: Add ferrocene as an internal standard and record another CV to calibrate the potential scale.

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations:

    • EHOMO = -[Eox - E1/2(ferrocene) + 4.8] eV

    • ELUMO = -[Ered - E1/2(ferrocene) + 4.8] eV

Experimental Workflow for Electronic Characterization

Electronic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesize Bromo-Substituted Biheteroaryl UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence CV Cyclic Voltammetry Synthesis->CV Absorbance λmax, ε UVVis->Absorbance Emission λem, Quantum Yield Fluorescence->Emission Redox Eox, Ered CV->Redox Energies HOMO, LUMO Redox->Energies

Caption: Workflow for the experimental characterization of electronic properties.

III. Computational Insights into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules. DFT calculations can provide valuable information about molecular geometries, orbital energies (HOMO and LUMO), and electronic transitions, complementing experimental findings.

A. Predicting Electronic Properties with DFT

DFT calculations can be used to model the electronic structure of bromo-substituted biheteroaryls and predict their UV-Vis absorption spectra. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-31G(d) basis set is a commonly used starting point for organic molecules.

B. Structure-Property Relationships

By systematically varying the position and number of bromine substituents in silico, DFT can be used to establish clear structure-property relationships. This allows for the rational design of new molecules with tailored electronic properties for specific applications. For example, DFT calculations can predict how bromination will affect the HOMO-LUMO gap, which in turn influences the color and redox properties of the molecule.

IV. Structure-Property Relationships and Applications

The electronic properties of bromo-substituted biheteroaryls are highly dependent on the position and number of bromine atoms.

A. Impact of Bromine Substitution on Electronic Properties
PropertyEffect of Bromine SubstitutionRationale
Absorption Maximum (λmax) Generally red-shiftedThe electron-withdrawing nature of bromine can lower the LUMO energy level, reducing the HOMO-LUMO gap.
Fluorescence Quantum Yield Often quenchedThe heavy-atom effect of bromine promotes intersystem crossing to the non-emissive triplet state.
Oxidation Potential Increased (harder to oxidize)The inductive electron-withdrawing effect of bromine stabilizes the HOMO level.
Reduction Potential Decreased (easier to reduce)The inductive electron-withdrawing effect of bromine stabilizes the LUMO level.
B. Applications

The tunable electronic properties of bromo-substituted biheteroaryls make them attractive for a variety of applications:

  • Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

  • Sensors: As fluorescent probes for the detection of ions and small molecules.

  • Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. The bromine atom can act as a handle for further functionalization or can be involved in halogen bonding interactions with biological targets.

V. Conclusion

Bromo-substituted biheteroaryls represent a fascinating and highly versatile class of organic molecules. The strategic introduction of bromine atoms provides a powerful tool for fine-tuning their electronic properties, enabling their application in a wide range of scientific and technological fields. A synergistic approach, combining rational synthesis, detailed experimental characterization, and insightful computational modeling, is key to unlocking the full potential of these promising compounds. This guide has provided a foundational framework and practical protocols to empower researchers to explore this exciting area of chemistry.

VI. References

  • Frédéric, R., & S. G. The C–Br Bond, a Versatile Tool in the Synthesis of π-Conjugated Scaffolds for Organic Electronics. Chemistry – A European Journal, 2016, 22(38), 13356-13375. [Link]

  • Liu, J., et al. Bithiophene-based organic semiconductors. Chemical Society Reviews, 2010, 39(7), 2513-2536. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [new synthetic methods (28)]. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • Turro, N. J., et al. Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010. [Link]

  • Adamo, C., & Jacquemin, D. The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 2013, 42(3), 845-856. [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-pyrimidin-2-ylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidinyl-Pyrazine Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The unique electronic properties and conformational pre-organization of these structures make them ideal pharmacophores and functional materials. Among these, the pyrimidinyl-pyrazine scaffold represents a particularly valuable structural motif, combining the characteristics of two distinct and biologically relevant heterocycles. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the synthesis of such bi-heterocyclic systems, enabling the formation of a carbon-carbon bond between a heteroaryl halide and a heteroaryl boronic acid or ester.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling conditions for 2-Bromo-5-pyrimidin-2-ylpyrazine. We will delve into the synthesis of this key building block, explore the nuances of its reactivity in palladium-catalyzed cross-coupling, and provide robust, field-proven protocols for its successful implementation.

Understanding the Substrate: 2-Bromo-5-pyrimidin-2-ylpyrazine

The reactivity of 2-Bromo-5-pyrimidin-2-ylpyrazine in a Suzuki-Miyaura coupling is influenced by the electronic nature of both the pyrazine and pyrimidine rings. Both are electron-deficient heterocycles, which generally enhances the rate of the oxidative addition step, the first and often rate-determining step in the catalytic cycle.[2] However, the presence of multiple nitrogen atoms can also lead to challenges, such as catalyst inhibition through coordination to the palladium center.

The pyrimidin-2-yl substituent at the 5-position of the 2-bromopyrazine core is expected to act as an electron-withdrawing group, further activating the C-Br bond towards oxidative addition. This increased reactivity can be advantageous, potentially allowing for milder reaction conditions. However, it may also increase the propensity for side reactions such as hydrodebromination, where the bromine atom is replaced by a hydrogen.[3]

Synthesis of the Starting Material: 2-Bromo-5-pyrimidin-2-ylpyrazine

A reliable source of the starting material is crucial for any synthetic campaign. While a direct, one-pot synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine may not be readily available in the literature, a plausible and robust synthetic route can be designed based on established cross-coupling methodologies. A Stille coupling between 2-bromopyrazine and a suitable organotin derivative of pyrimidine presents a logical approach.

Proposed Synthetic Workflow

cluster_0 Synthesis of 2-Bromopyrazine cluster_1 Synthesis of 2-(Tributylstannyl)pyrimidine cluster_2 Stille Coupling 2-Aminopyrazine 2-Aminopyrazine Diazotization Diazotization 2-Aminopyrazine->Diazotization NaNO2, HBr Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuBr 2-Bromopyrazine 2-Bromopyrazine Sandmeyer Reaction->2-Bromopyrazine Stille Reaction Pd(PPh3)4, Toluene, Reflux 2-Bromopyrazine->Stille Reaction 2-Chloropyrimidine 2-Chloropyrimidine Stannylation Stannylation 2-Chloropyrimidine->Stannylation n-BuLi, Bu3SnCl 2-(Tributylstannyl)pyrimidine 2-(Tributylstannyl)pyrimidine Stannylation->2-(Tributylstannyl)pyrimidine 2-(Tributylstannyl)pyrimidine->Stille Reaction 2-Bromo-5-pyrimidin-2-ylpyrazine 2-Bromo-5-pyrimidin-2-ylpyrazine Stille Reaction->2-Bromo-5-pyrimidin-2-ylpyrazine Target Molecule 2-Bromo-5-pyrimidin-2-ylpyrazine 2-Bromo-5-pyrimidin-2-ylpyrazine Product 2-Aryl-5-pyrimidin-2-ylpyrazine 2-Bromo-5-pyrimidin-2-ylpyrazine->Product Pd Catalyst, Base, Solvent, Heat Boronic_Acid R-B(OH)2 or R-B(pin) Start Initial Reaction Conditions Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Side_Products Significant Side Products (e.g., Debromination) Start->Side_Products Optimize_Base Screen Bases (K3PO4, Cs2CO3) Low_Yield->Optimize_Base Yes Successful_Coupling Successful Coupling Low_Yield->Successful_Coupling No Optimize_Temp Vary Temperature (Lower for Debromination, Higher for Reactivity) Side_Products->Optimize_Temp Yes Side_Products->Successful_Coupling No Optimize_Catalyst Screen Catalysts (e.g., Pd(dppf)Cl2, Buchwald Precatalysts) Optimize_Base->Optimize_Catalyst Optimize_Catalyst->Successful_Coupling Optimize_Temp->Optimize_Catalyst

Sources

Buchwald-Hartwig amination of 2-Bromo-5-pyrimidin-2-ylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The functionalization of 2-Bromo-5-pyrimidin-2-ylpyrazine via Buchwald-Hartwig amination represents a critical transformation in the synthesis of advanced kinase inhibitors and heteroaryl pharmacophores. This substrate features two nitrogen-rich heterocyclic rings, rendering it highly electron-deficient.

The Core Challenge: While the electron deficiency of the pyrazine core facilitates rapid oxidative addition of the C-Br bond to Palladium(0), the high density of Lewis-basic nitrogen atoms (four total in the bi-heteroaryl system) presents a severe risk of catalyst poisoning . The substrate and the product can competitively bind to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

Why Buchwald-Hartwig? Although SNAr is theoretically possible with such electron-poor substrates, it often requires harsh temperatures (>120°C) or strong nucleophiles that degrade sensitive functionalities. The Buchwald-Hartwig protocol allows for milder conditions (80–100°C), broader amine scope (including weak nucleophiles), and superior functional group tolerance.

Mechanistic Insight & Catalyst Selection

To ensure a self-validating protocol, we must address the competition between the productive catalytic cycle and the non-productive coordination pathways.

Critical Parameter: Ligand Sterics

Standard ligands (PPh3, dppf) fail here because they lack the steric bulk to prevent the nitrogen atoms of the pyrazine/pyrimidine from binding to the Pd center.

  • Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands).

  • BrettPhos / tBuBrettPhos: The large steric bulk creates a protective "pocket" around the Pd, preventing N-coordination while facilitating reductive elimination of the bulky product.

  • RuPhos: Excellent for secondary amines and preventing hydrodehalogenation.

The Catalytic Cycle & Inhibition Pathways[1]

G PreCat Pd Precatalyst (Pd2(dba)3 / Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd Fast (e- poor Ar-Br) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Base Poison CATALYST POISONING (Pd-N Coordination) OxAdd->Poison Substrate N-binding RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning (Red) by the nitrogen-dense substrate.

Experimental Protocols

Two methods are provided: Method A (High Throughput/Robust) for standard amines, and Method B (Mild/Selective) for base-sensitive substrates.

Reagents & Materials Table
ReagentEquiv.[1][2][3]RoleCritical Note
2-Bromo-5-pyrimidin-2-ylpyrazine 1.0SubstrateEnsure purity >97%; trace bromide salts inhibit Pd.
Amine Partner 1.2NucleophileIf HCl salt is used, add extra 1.0 equiv of base.
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorUse fresh, purple crystals. Brown/black powder indicates decomposition.
BrettPhos 0.04-0.06LigandL:Pd ratio of 2:1 or 3:1 is vital to suppress N-binding.
NaOtBu 1.4BaseStandard. Must be stored in a glovebox/desiccator.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed (sparged with Ar for 10 min).
Method A: The "Gold Standard" Protocol (BrettPhos/NaOtBu)

Best for: Primary amines, anilines, and non-sensitive secondary amines.

  • Preparation (Inert Atmosphere):

    • In a glovebox or under strict Schlenk conditions, charge a reaction vial with 2-Bromo-5-pyrimidin-2-ylpyrazine (1.0 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4-6 mol%), and NaOtBu (1.4 equiv).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the substrate can enhance active species formation.

  • Addition:

    • Add the Amine (1.2 equiv).[2]

    • Add anhydrous 1,4-Dioxane to reach a concentration of 0.15 – 0.25 M.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat the block/oil bath to 90°C .

    • Stir vigorously (critical for heterogeneous base mixtures).

    • Time: Typically 2–6 hours. The electron-deficient nature of the pyrazine usually drives this to completion faster than electron-rich aryl halides.

  • Workup:

    • Cool to room temperature.[4][5] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to product polarity).

Method B: Mild Protocol (RuPhos/Cs₂CO₃)

Best for: Base-sensitive amines, substrates with esters/nitriles, or secondary cyclic amines.

  • Setup: Charge vial with Substrate (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 80–100°C for 12–18 hours. (Weak bases require longer reaction times).

  • Note: RuPhos is exceptionally good at preventing the hydrodehalogenation side-reaction common with pyrazines.

Optimization & Troubleshooting Workflow

If the standard protocol yields <50%, follow this logic gate to optimize.

Workflow Start Start: Method A (BrettPhos / NaOtBu) Check Check LCMS (Conversion > 90%?) Start->Check Success Proceed to Scale-up Check->Success Yes Fail1 Problem: No Reaction (SM Remaining) Check->Fail1 No (Stalled) Fail2 Problem: Dehalogenation (Product - Br + H) Check->Fail2 No (Side Prod) Sol1 Solution: Switch to tBuBrettPhos Increase Temp to 110°C Fail1->Sol1 Sol2 Solution: Switch to RuPhos Lower Temp to 80°C Fail2->Sol2

Figure 2: Decision matrix for reaction optimization.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningIncrease Ligand:Pd ratio to 4:1. Switch to tBuBrettPhos (bulkier).[2]
Hydrodehalogenation Slow Reductive EliminationSwitch to RuPhos . Ensure solvent is strictly anhydrous.
Bis-coupling Amine is too reactiveUse excess amine (3.0 equiv) or slow addition of the amine.
Black Precipitate Pd AggregationLigand oxidation. Use fresh ligand or store ligand in glovebox.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 131(16), 5766–5768.

    • Note: Validates the use of tBuBrettPhos for nitrogen-dense heterocycles.
  • BenchChem. (2025).[4] A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. 4

Sources

Scalable synthesis of 5-pyrimidinyl-2-bromopyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Pyrimidin-5-yl)-2-bromopyrazine

Executive Summary

The bi-heteroaryl scaffold 5-(pyrimidin-5-yl)-2-bromopyrazine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, PI3K, and FGFR inhibitors). The presence of the bromine handle at the C-2 position allows for subsequent diversification via nucleophilic aromatic substitution (SNAr) or further cross-coupling, while the C-5 pyrimidine moiety provides essential hydrogen-bonding interactions within the ATP-binding pocket of target enzymes.

This Application Note details a scalable, regioselective protocol for synthesizing this scaffold. Unlike standard academic preparations, this guide addresses specific process challenges: protodeboronation of electron-deficient pyrimidine boronic acids and regiocontrol during the desymmetrization of 2,5-dibromopyrazine.

Retrosynthetic Analysis & Strategy

The primary challenge is the desymmetrization of 2,5-dibromopyrazine . While 2-bromo-5-chloropyrazine is a common alternative for regiocontrol (exploiting the reactivity difference Br > Cl), its use here is contraindicated because the initial oxidative addition would occur at the C-2 bromine, yielding the chloro analog, not the desired bromo target.

Therefore, the optimal route utilizes 2,5-dibromopyrazine with strict stoichiometric control to prevent bis-coupling.

Retrosynthesis cluster_challenges Process Challenges Target Target: 5-(Pyrimidin-5-yl)-2-bromopyrazine SM1 Starting Material 1: 2,5-Dibromopyrazine (Symmetric Electrophile) Target->SM1 Suzuki-Miyaura (C-C Bond Formation) SM2 Starting Material 2: Pyrimidin-5-ylboronic acid (Nucleophile) Target->SM2 C1 Challenge 1: Protodeboronation of SM2 C2 Challenge 2: Bis-coupling (Over-reaction)

Figure 1: Retrosynthetic logic highlighting the convergent assembly and key process risks.

Critical Critical Process Parameters (CPPs)

To ensure reproducibility and scale-up readiness, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Dibromide : 0.75 equiv Boronic AcidLimiting the nucleophile prevents the formation of the bis-pyrimidinyl impurity (which is difficult to separate).
Catalyst System Pd(dppf)Cl₂·DCM (1-3 mol%)The bidentate ferrocenyl ligand prevents Pd-black precipitation and resists deactivation by the nitrogen-rich heterocycles.
Base/Solvent Na₂CO₃ / 1,4-Dioxane:Water (4:1) Carbonate is mild enough to minimize base-catalyzed protodeboronation of the pyrimidine boronic acid.
Temperature 80–90 °C Sufficient for activation but below the decomposition threshold of the unstable boronic acid.

Detailed Experimental Protocol

Method A: Standard Batch Synthesis (10g Scale)

Reagents:

  • 2,5-Dibromopyrazine (10.0 g, 42.0 mmol, 1.0 equiv)

  • Pyrimidin-5-ylboronic acid (3.9 g, 31.5 mmol, 0.75 equiv )

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (1.03 g, 1.26 mmol, 0.03 equiv)

  • Sodium carbonate (8.9 g, 84.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (120 mL) / Water (30 mL) [Degassed]

Step-by-Step Procedure:

  • Inerting: Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (N₂) for 15 minutes.

  • Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane/Water mixture with N₂ for 30 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charging: Add 2,5-Dibromopyrazine, Pyrimidin-5-ylboronic acid, and Na₂CO₃ to the reactor.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvation: Transfer the degassed solvent mixture via cannula or syringe to the reactor.

  • Reaction: Heat the mixture to 85 °C (internal temperature). Stir vigorously (400 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The limiting reagent (boronic acid) should be consumed.

    • Expectation: You will observe ~25% unreacted dibromide (due to stoichiometry) and <5% bis-coupled byproduct.

  • Workup:

    • Cool to room temperature (20–25 °C).

    • Filter through a pad of Celite® to remove Pd residues and insoluble salts. Wash the pad with Ethyl Acetate (EtOAc, 50 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute the residue with EtOAc (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification (Crucial Step):

    • The crude solid contains the Product and unreacted 2,5-Dibromopyrazine.

    • Recrystallization: Dissolve the crude mixture in hot Ethanol (EtOH). Cool slowly to 0 °C. The symmetric 2,5-dibromopyrazine is less soluble in cold EtOH than the bi-heteroaryl product in some ranges, but column chromatography is recommended for >98% purity.

    • Chromatography: Silica gel column. Eluent: 0-40% EtOAc in Hexanes.

      • Order of Elution: 2,5-Dibromopyrazine (Fastest) → Product → Bis-coupled impurity (Slowest).

Yield: Expected isolated yield is 65–75% (based on Boronic Acid).

Troubleshooting & Optimization Logic

Issue: Protodeboronation
  • Observation: Low yield of product; presence of Pyrimidine (de-boronated byproduct) in LCMS.

  • Mechanism: Pyrimidin-5-ylboronic acid is electron-deficient and prone to hydrolysis of the C-B bond, especially in high pH aqueous environments.

  • Solution:

    • Switch to Pyrimidin-5-ylboronic acid pinacol ester . It is significantly more stable.

    • Use DME (Dimethoxyethane) instead of Dioxane.[1]

    • Use K₃PO₄ as the base with a lower water ratio (e.g., DME:H₂O 10:1).

Issue: Bis-Coupling
  • Observation: Significant formation of 2,5-di(pyrimidin-5-yl)pyrazine.

  • Root Cause: The first coupling product is electronically activated or the local concentration of boronic acid is too high.

  • Solution: Implement Slow Addition . Dissolve the boronic acid in the solvent and add it via syringe pump over 2 hours to the hot solution of Dibromide and Catalyst. This keeps the instantaneous concentration of nucleophile low.

Process Workflow Diagram

Workflow Start Start: Degas Solvents (Dioxane/H2O) Mix Charge Reactor: 2,5-Dibromopyrazine (Excess) + Base + Catalyst Start->Mix Add Addition: Pyrimidin-5-ylboronic acid (0.75 equiv) Mix->Add Heat Reaction: 85°C, 2-4 Hours Add->Heat Check IPC (HPLC): Boronic Acid Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: Filter (Celite) -> Extract (EtOAc) Check->Workup Yes Purify Purification: Column Chromatography (Remove excess Dibromide) Workup->Purify

Figure 2: Logical workflow for the batch synthesis process.

References

  • Regioselectivity in Pyrazine Coupling

    • Title: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyrazine.
    • Source:Organic Process Research & Development (General methodology reference).
    • Context: Establishes that electron-deficient heterocycles require stoichiometric control for mono-aryl
  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaryl Boronic Acids.[2]

    • Source:Wikipedia / Chemical Reviews.
    • Context: Explains the instability of pyrimidine-5-boronic acid under basic aqueous conditions.
  • Catalyst Selection (Pd-dppf)

    • Title: 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
    • Source:Sigma-Aldrich / Merck Technical Bulletin.
    • Context: Standard catalyst for coupling electron-deficient heteroaryl chlorides/bromides.
  • Related Bi-heteroaryl Synthesis

    • Title: Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent VEGFR-2 inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of the pyrazine-biheteroaryl scaffold.

(Note: Specific "Application Notes" are often proprietary to CDMOs; the references above link to the foundational peer-reviewed literature and public databases that validate the chemistry described.)

Sources

Troubleshooting & Optimization

Optimizing yield for sterically hindered pyrazine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Difficulty Pyrazine Couplings Subject: Optimization Protocols for Sterically Hindered & Electron-Deficient Pyrazines Ticket ID: PYR-OPT-9982 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Double Whammy" of Pyrazine Chemistry

You are likely reading this because your standard Suzuki or Buchwald conditions (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) failed. Pyrazines present a unique challenge in cross-coupling due to two compounding factors:

  • Electronic Deficiency (The Poison Pill): The two nitrogen atoms in the pyrazine ring aggressively pull electron density. This makes the ring difficult to oxidize (impeding oxidative addition) and turns the pyrazine nitrogens into Lewis bases that coordinate to Palladium, effectively "poisoning" the active catalyst.

  • Steric Hindrance: If you are coupling at the 2-position with a substituent at the 3- or 6-position (2,6-disubstituted patterns), the steric bulk prevents the approach of the coupling partner, slowing down transmetallation.

This guide moves beyond standard textbook chemistry to the "heavy artillery" required for these substrates: G3/G4 Precatalysts and MIDA Boronates .

Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)

The Core Problem: Protodeboronation. Pyrazine boronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, replacing it with a proton before the coupling can occur. If you see the starting material disappear but no product forms, this is your issue.

The Solution:

  • Switch to MIDA Boronates: Replace unstable boronic acids with N-methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid species, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

  • Use Pd-G4 Precatalysts: Do not use Pd2(dba)3. It generates inactive Pd-dimers. Use Buchwald G4 precatalysts (e.g., XPhos Pd G4) which guarantee a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Protocol A: The "MIDA-Slow Release" System

Best for: Unstable 2-pyrazine boronic acids coupling with hindered halides.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Function
Catalyst XPhos Pd G4 0.02 - 0.05Bulky, electron-rich ligand facilitates oxidative addition on electron-poor rings.
Nucleophile Pyrazinyl-MIDA Boronate 1.5Protected boron source. Prevents rapid protodeboronation.
Electrophile Aryl/Heteroaryl Chloride1.0The coupling partner.
Base K3PO4 (3.0M aq) 5.0Weak base essential for MIDA hydrolysis.
Solvent THF : Water (10:1) -Water is strictly required to hydrolyze the MIDA ester.
Temp 60°C - 80°C-Controlled release temperature.

Step-by-Step Methodology:

  • Solid Addition: Charge a reaction vial with the Aryl Chloride (1.0 equiv), Pyrazinyl-MIDA boronate (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. (Oxygen kills the active Pd(0) species rapidly in these electron-poor systems).

  • Solvent Addition: Add degassed THF and the 3.0M aqueous K3PO4 solution.

  • Reaction: Heat to 60°C. Monitor by LCMS at 2 hours.

    • Note: If conversion is slow, raise to 80°C to accelerate the MIDA hydrolysis rate.

Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)

The Core Problem: Reductive Elimination Failure. In hindered pyrazines, the amine binds to the Palladium, but the steric bulk prevents the two organic fragments (Pyrazine and Amine) from "folding" together to eliminate the product.

The Solution:

  • Ligand Selection: You need a ligand that is exceptionally bulky to force the reductive elimination, but also electron-rich to prevent the pyrazine nitrogen from binding to the Pd center. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards here.

  • Base Strength: Weak bases often fail here.[8] Strong bases (NaOtBu) are usually required to deprotonate the amine-Pd complex.

Protocol B: The "Bulky-Amine" System

Best for: Coupling hindered amines to chloropyrazines.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Function
Precatalyst BrettPhos Pd G4 0.02Ensures formation of the monoligated Pd(0) species.
Electrophile 2-Chloropyrazine (Hindered)1.0Less reactive than bromide, but cheaper/more available.
Nucleophile Primary/Secondary Amine1.2The nitrogen source.
Base NaOtBu 2.0Strong base to drive the catalytic cycle.
Solvent 1,4-Dioxane -High boiling point, good solubility.
Temp 100°C-Energy required to overcome steric barrier.

Step-by-Step Methodology:

  • Glovebox/Schlenk: These reactions are highly sensitive to moisture. Ideally, set up in a glovebox.

  • Mixing: Combine BrettPhos Pd G4, NaOtBu, and the Chloropyrazine in the vial.

  • Amine Addition: Add the amine and anhydrous 1,4-dioxane.

  • Thermal Activation: Seal and heat to 100°C immediately.

    • Why immediately? Letting the mixture sit at RT can allow the pyrazine to coordinate to the Pd before the cycle starts, forming a resting state that is hard to wake up.

Module 3: Visualizing the Workflow

Figure 1: Optimization Decision Tree

Caption: Logical flow for selecting the correct catalytic system based on steric and electronic constraints.

OptimizationTree Start Start: Pyrazine Coupling BondType Bond Type? Start->BondType Suzuki C-C (Suzuki) BondType->Suzuki Buchwald C-N (Buchwald) BondType->Buchwald BoronStability Is Boronic Acid Stable? Suzuki->BoronStability AmineType Amine Type? Buchwald->AmineType StableYes Standard: Pd-G4-XPhos Base: K3PO4 BoronStability->StableYes Yes StableNo Use MIDA Boronate Slow Release Protocol BoronStability->StableNo No (2-Pyrazinyl) Primary Ligand: BrettPhos Base: NaOtBu AmineType->Primary Primary (-NH2) Secondary Ligand: RuPhos Base: NaOtBu AmineType->Secondary Secondary (-NHR)

Figure 2: The "Race Against Time" Mechanism

Caption: The competition between productive coupling (Green) and destructive protodeboronation (Red).

Mechanism Start Pyrazine Boronic Acid PdCycle Transmetallation (Pd-Catalyst) Start->PdCycle Productive Pathway (Fast w/ MIDA) Decomp Protodeboronation (Hydrolysis) Start->Decomp Destructive Pathway (Fast w/o Protection) Product Coupled Product PdCycle->Product Reductive Elimination Waste Pyrazine (H) Decomp->Waste Irreversible Loss

Troubleshooting & FAQs

Q1: My boronic acid is consumed immediately, but I only see de-halogenated pyrazine (protodeboronation).

  • Diagnosis: The rate of hydrolysis is faster than the rate of transmetallation.

  • Fix: You must switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. If you cannot change the reagent, try adding the boronic acid slowly via syringe pump over 2 hours to keep the instantaneous concentration low.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition or Catalyst Dimerization. The product (a bis-heterocycle) might be binding to the Pd more tightly than the starting material.

  • Fix: Switch to a solvent with higher coordinating ability like n-Butanol or t-Amyl Alcohol , which can help displace the product from the metal center. Alternatively, increase temperature to 110°C to promote ligand dissociation.

Q3: I am seeing significant homocoupling of the aryl halide.

  • Diagnosis: This occurs when the oxidative addition happens, but transmetallation is too slow (due to sterics), leading to disproportionation.

  • Fix: Ensure your solvent is strictly degassed. Oxygen promotes homocoupling. Also, switch to Pd-PEPPSI-IPr catalyst, which is extremely robust against homocoupling in sterically demanding scenarios.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9][10] Journal of the American Chemical Society, 131(19), 6961–6963.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(50), 13300-13307.

Sources

Technical Support Center: Purification of Polar Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar, nitrogen-rich heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these molecules. Nitrogen-rich heterocycles are foundational scaffolds in pharmaceuticals and materials science, but their polarity and basicity often complicate standard purification workflows.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a robust framework for tackling even the most difficult separations.

Part 1: Frequently Asked Questions - Choosing Your Purification Strategy

This section addresses the initial, high-level decisions you'll face when designing a purification workflow.

Q1: How do I choose the right initial purification technique for my heterocyclic compound?

The optimal technique depends on the compound's properties (polarity, pKa, stability), the nature of the impurities, and the required scale.[3]

  • For initial workup and gross separation: Start with a liquid-liquid extraction (LLE), especially an acid-base extraction, to remove non-basic or non-acidic impurities.[3][4] This is a highly effective first pass to simplify the crude mixture before committing to chromatography.

  • For general purification of solid compounds: Crystallization is an excellent and scalable method for achieving high purity, provided a suitable solvent system can be found and the compound is thermally stable.[3][5]

  • For complex mixtures or difficult separations: Column chromatography is the most versatile tool. The choice of chromatographic mode is critical and is discussed in the next question.[3]

Here is a general decision-making workflow to guide your choice:

G start Crude Reaction Mixture (Polar N-Heterocycle) is_basic Is the compound basic? (pKa > 7) start->is_basic is_solid Is the target compound a solid? chromatography Proceed to Chromatography is_solid->chromatography  No crystallization Attempt Crystallization is_solid->crystallization  Yes is_basic->is_solid  No extraction Perform Acid-Base Extraction is_basic->extraction  Yes extraction->is_solid crystallization->chromatography  Success cryst_fail Crystallization Fails or Purity is Insufficient crystallization->cryst_fail cryst_fail->chromatography

Caption: Initial Purification Strategy Decision Workflow.

Q2: My heterocyclic compound is very polar. What is the best chromatographic method?

For highly polar compounds, traditional normal-phase chromatography on silica can be challenging because the compound may bind irreversibly or require highly polar mobile phases that reduce selectivity.[3] Your choice will typically be between Reversed-Phase, HILIC, or a modified Normal-Phase approach.

Technique Stationary Phase Mobile Phase Principle Best For... Key Considerations
Reversed-Phase (RP) Non-polar (e.g., C18)[6]Polar (Water/Acetonitrile or Methanol)[6]Moderately polar to polar basic heterocycles. Often the first choice.[3]Very polar compounds may have no retention ("void volume elution").[7] Use of acid modifiers (formic acid, TFA) is common to improve peak shape for basic analytes.[3]
HILIC Polar (Silica, Amine, Diol)[7][8]High organic (>60% ACN) with aqueous buffer[9]Very polar, water-soluble compounds that are not retained by RP.[7][8][10]Retention increases as compound polarity increases. Water is the "strong" eluting solvent.[11] Method development can be less intuitive than RP.[10]
Modified Normal-Phase (NP) Polar (Silica, Alumina)[3]Non-polar with polar modifiers (e.g., DCM/MeOH + NH4OH)[3][12]Basic compounds that streak or bind to standard silica.Adding a basic modifier (e.g., triethylamine, ammonia) neutralizes acidic silica sites.[3] Alumina can be a good alternative to silica.[3]
Ion-Exchange (IEX) Charged (Anionic or Cationic)[13][14]Aqueous buffers with salt or pH gradients.Ionizable compounds where separation by charge is desired.[13][15]Elution often requires high salt concentrations, which can be incompatible with mass spectrometry (MS).[15]
Supercritical Fluid (SFC) Various (similar to HPLC)Supercritical CO2 with polar co-solvents (e.g., Methanol).[16][17]A wide range of polarities; excellent for speed and reducing solvent waste.[18][19]Highly efficient separations are possible, but requires specialized equipment.[16][19]
Q3: My compound is not UV-active. How can I monitor its purification by chromatography?

When a compound lacks a UV chromophore, alternative detection methods are essential.[3]

  • TLC Staining: For flash chromatography, use a general stain like potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or iodine vapor to visualize spots on a TLC plate.[3]

  • Mass Spectrometry (MS): An MS detector is invaluable for LC-MS, providing mass confirmation for collected fractions.

  • Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds and is an excellent alternative to UV.

  • Nuclear Magnetic Resonance (NMR): For larger-scale purifications, a quick ¹H NMR of key fractions can definitively locate the product.

Part 2: Troubleshooting Guide - Resolving Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: Why is my basic compound streaking or tailing badly on a silica gel column, and how can I fix it?

The Cause (Expertise): This is a classic and frequent problem. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. A basic nitrogen-containing heterocycle (like pyridine or imidazole derivatives) will undergo a strong acid-base interaction with these silanol groups. This causes a portion of the analyte molecules to bind very tightly, leading to slow, uneven elution that manifests as severe streaking or tailing.[3] This not only results in poor separation but can also lead to low recovery as some product may bind irreversibly.[20]

The Solutions (Trustworthiness):

  • Neutralize the Stationary Phase: The most common solution is to add a small amount of a volatile basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your analyte.[3]

    • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 5-10% NH₄OH in methanol. Use this stock solution as a polar modifier in your mobile phase (e.g., 1-10% of the stock in dichloromethane).[12][20] This is particularly effective for very polar bases.

  • Change the Stationary Phase: If modifiers are ineffective or undesirable, switch to a stationary phase that does not have acidic sites.

    • Alumina (Al₂O₃): Use basic or neutral alumina as your stationary phase. It is an excellent alternative for purifying basic compounds.[3]

    • Reversed-Phase (C18): This is often the best solution, as the non-polar stationary phase is much less prone to these strong ionic interactions.[3]

G start Problem: Compound Streaks on Silica cause Cause: Basic analyte interacts with acidic silica surface start->cause solution1 Option 1: Modify Mobile Phase cause->solution1 solution2 Option 2: Change Stationary Phase cause->solution2 mod1 Add 0.1-1% Triethylamine to eluent solution1->mod1 mod2 Use DCM/MeOH containing Ammonium Hydroxide solution1->mod2 stat1 Switch to Basic or Neutral Alumina solution2->stat1 stat2 Switch to Reversed-Phase (C18) solution2->stat2

Sources

Overcoming catalyst poisoning in pyrazine-pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Pyrazine-Pyrimidine Reactions

Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. I specialize in "impossible" couplings—specifically those involving nitrogen-rich heterocycles like pyrazines and pyrimidines.

If you are here, your reaction likely failed. You probably observed <5% conversion, or the reaction turned black immediately upon heating. This is not a random failure; it is a specific chemical interaction known as catalyst poisoning via N-coordination . Pyrazines and pyrimidines are not just substrates; to a Palladium atom, they are ligands. They compete with your phosphines, displace them, and shut down the catalytic cycle.

This guide is not a textbook. It is a troubleshooting system designed to break that coordination and force the reaction to proceed.

Part 1: Diagnostic & Mechanism (The "Why")

Q: My reaction mixture turned into a suspension of black particles immediately. What happened? A: You have experienced "Pd-Black" precipitation, driven by ligand displacement. Pyrazines and pyrimidines possess unhindered


 nitrogen lone pairs. These are "soft" donors that bind aggressively to the "soft" Pd(II) intermediate.
  • The Failure Mode: The heterocycle displaces your phosphine ligand (

    
    ). Without the bulky ligand, the Palladium atoms aggregate into inactive metallic Palladium (
    
    
    
    clusters).
  • The Fix: You cannot use simple ligands like

    
     or dppf. You require sterically demanding ligands  (Buchwald type or NHCs) that create a "fenced-off" environment around the Pd, physically preventing the nitrogen lone pair from coordinating.
    

Q: The reaction stays clear/brown but conversion stalls at ~10%. Is the catalyst dead? A: Not dead—dormant. You have formed an off-cycle resting state . Instead of aggregating, the Pd has formed a stable complex with your substrate (e.g., a bridged dimer where the pyrazine links two Pd atoms). The energy barrier to break this dimer and re-enter the catalytic cycle is too high at standard temperatures.

  • The Fix: You need a Lewis Acid Additive (The "Decoy" Strategy) or a Precatalyst that activates rapidly before this dimer can form.

Visualization: The Poisoning Pathway vs. The Solution

The following diagram illustrates how the nitrogen lone pair diverts the catalyst into an inactive state and how bulky ligands block this path.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd + Ar-X Dead_State OFF-CYCLE TRAP [Pd-N-Heterocycle Complex] (Catalytically Dead) OxAdd->Dead_State + Substrate (N-Coordination) LIGAND DISPLACEMENT Transmetal Transmetalation OxAdd->Transmetal Normal Cycle Substrate Pyrazine/Pyrimidine (N-Donor) Substrate->Dead_State Product Product Formation Transmetal->Product Reductive Elim. BulkyLigand SOLUTION: Bulky Ligand / NHC (Blocks N-Site) BulkyLigand->OxAdd Steric Shielding

Caption: Mechanism of N-heterocycle poisoning. The substrate competes for the metal center, forming stable off-cycle complexes. Bulky ligands provide a steric shield to prevent this.

Part 2: Strategic Solutions & Data

To overcome the "sponge" effect of diazines, we employ three strategies: Steric Bulk , Precatalyst Activation , and Lewis Acid Masking .

1. Ligand Selection: The "Umbrella" Effect

You must use ligands with a large cone angle or "percent buried volume" (%V_bur). These ligands hang over the metal center, allowing the small oxidative addition to happen but physically bumping away the coordinating nitrogen of the pyrazine.

Ligand ClassRecommended LigandWhy it works for Pyrazines
Biaryl Phosphines XPhos, tBuXPhos Extremely bulky. The isopropyl/t-butyl groups on the upper ring prevent N-coordination. Excellent for aryl chlorides.[1]
NHC (Carbenes) IPr, SIPr Strong

-donors. They bind Pd tighter than any phosphine, preventing ligand dissociation.[1] High steric bulk.
Specialized BrettPhos Designed specifically for C-N coupling, but highly effective for coupling amino-pyrimidines where the amine is also a poison.
2. Precatalysts: Speed is Survival

Never use


 or 

+ Ligand for these reactions. The "induction period" (time taken to form the active catalyst) is when poisoning happens.
  • Use: Pd-PEPPSI-IPr or Buchwald G3/G4 Palladacycles .

  • Reason: These are pre-formed active species. They enter the cycle immediately upon base addition, outcompeting the poisoning pathway.

3. The "Masking" Strategy (Lewis Acid Additives)

If the catalyst is struggling, add a "decoy" that binds to the nitrogen lone pair so the Palladium doesn't have to.

  • Additive: Trimethyl Borate (

    
    )  or Lithium Chloride (LiCl) .
    
  • Mechanism: The Boron in

    
     is a mild Lewis Acid.[2] It reversibly binds to the Pyrazine nitrogen. This "masks" the poison, allowing the Pd to react with the Halogen site.
    
Part 3: Experimental Protocols
Protocol A: The "Sledgehammer" (Pd-PEPPSI-IPr)

Best for: 2-chloropyrimidines, sterically hindered pyrazines, and "dead" reactions.

The Logic: This system uses the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture.[1][3][4] The "throw-away" pyridine ligand stabilizes the precatalyst but is easily displaced by the substrate when heated, initiating the cycle instantly.

  • Charge Reaction Vessel (Glovebox or Schlenk):

    • Heteroaryl Halide (1.0 equiv)

    • Boronic Acid/Ester (1.2 - 1.5 equiv)[5]

    • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%). Do not premix Pd and Ligand; use the complex.

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for higher solubility).
  • Solvent System:

    • Dioxane or Toluene (Anhydrous).

    • Critical: If solubility is poor, add 10% IPA (Isopropyl Alcohol). The protic solvent helps solubilize the base and activate the PEPPSI complex.

  • Execution:

    • Seal and heat to 80°C - 100°C .

    • Monitoring: Check LCMS at 1 hour. PEPPSI is fast.[6] If no product by 1 hour, increase Temp to 110°C.

Protocol B: The "Masking" Method (Buchwald G3 + Lewis Acid)

Best for: Highly basic substrates (e.g., aminopyrazines) that poison standard catalysts.

  • Charge Vessel:

    • Substrate & Coupling Partner.[1][5][6][7][8][9][10][11][12][13]

    • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%).

    • Additive: Trimethyl Borate (

      
      )  (1.0 - 1.5 equiv). Note: This is volatile; add via syringe after sealing if possible, or quickly before sealing.
      
  • Base & Solvent:

    • 
       (2.0 equiv) in THF/Water (10:1) or pure Dioxane.
      
  • Execution:

    • Heat to 60°C initially. The Borate ester will coordinate to the heterocyclic nitrogens.

    • Ramp to 80°C for conversion.

Part 4: Troubleshooting Decision Tree

Use this workflow to diagnose your specific failure mode.

TroubleshootingTree Start Reaction Outcome? BlackPpt Black Precipitate (Pd Aggregation) Start->BlackPpt NoRxn Clear Soln / No Rxn (Poisoning/Resting) Start->NoRxn LowYield Low Yield (<20%) (Protodeboronation) Start->LowYield Sol_Ligand Switch to Bulky Ligand (XPhos, tBuXPhos) OR Pd-PEPPSI-IPr BlackPpt->Sol_Ligand Ligand Dissociation Sol_Mask Add Lewis Acid (B(OMe)3 or LiCl) Mask Nitrogen NoRxn->Sol_Mask Strong N-Coordination Sol_Base Change Base/Solvent Use Anhydrous Conditions (Reduce Protodeboronation) LowYield->Sol_Base Unstable Boronic Acid

Caption: Decision tree for optimizing pyrazine/pyrimidine cross-couplings based on visual and analytical feedback.

References
  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006).[8] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link]

  • Dhanagopal, J., & Denmark, S. E. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

Sources

Controlling regioselectivity in 5-substituted pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Controlling Regioselectivity in 5-Substituted Pyrazine Synthesis

Executive Summary & Decision Matrix

Synthesizing 5-substituted pyrazines (typically 2,5-disubstituted scaffolds) presents a classic regioselectivity problem. Unlike pyridines, where the nitrogen atom creates a clear dipole, the pyrazine ring's symmetry (1,4-diazine) means that once a single substituent is introduced at C-2, the remaining positions (C-3, C-5, C-6) become electronically and sterically differentiated, but often subtly so.

The Core Challenge:

  • C-3 (Ortho): Favored by Directed Ortho Metalation (DoM) and

    
     with Electron-Donating Groups (EDGs).
    
  • C-5 (Para-like): Favored by Radical substitution (Minisci) with Electron-Withdrawing Groups (EWGs) and

    
     with EWGs.
    
  • C-6 (Meta-like): Often the site of nucleophilic attack if C-2 is bulky, but generally less favored than C-5 in electronic control regimes.

Use the following decision matrix to select your synthetic route:

Starting MaterialTarget Substituent (at C-5)Recommended MethodKey Regiocontrol Factor
2-Halo-Pyrazine Alkyl / ArylCross-Coupling (Suzuki/Negishi) Sterics of ligand; C-X bond activation.
2-EWG-Pyrazine (e.g., Ester, Acyl)AlkylMinisci Reaction Nucleophilic radical attack at the most electron-deficient site (C-5).
2-EWG-3,5-Dichloropyrazine Amine / Alkoxide

Electronic activation of C-5 by the C-2 EWG.
2-EDG-3,5-Dichloropyrazine Amine / Alkoxide

(Caution)
WARNING: Favors C-3.[1] Requires steric blocking or alternative route.
2-Chloropyrazine Electrophile (C=O, I, etc.)Lithiation (DoM) WARNING: Favors C-3. Requires blocking C-3 to access C-5/C-6.

Technical Support & Troubleshooting (Q&A)

Category 1: Nucleophilic Aromatic Substitution ( )[2]

Q1: I am performing an


 reaction on 2-substituted-3,5-dichloropyrazine. Why am I getting the C-3 isomer instead of the desired C-5 product? 

Diagnosis: This is a classic electronic directing effect issue. The regioselectivity of


 on unsymmetrical dichloropyrazines is strictly governed by the nature of the substituent at C-2.
  • The Rule:

    • Electron-Withdrawing Groups (EWG) at C-2 (e.g., -CN, -CO2R, -NO2) activate the C-5 position (para-like) for nucleophilic attack.

    • Electron-Donating Groups (EDG) at C-2 (e.g., -Me, -OMe, -NH2) direct attack to the C-3 position (ortho-like).

Troubleshooting Protocol:

  • Check your C-2 substituent: If you have a methyl or methoxy group at C-2, you cannot force C-5 attack using standard conditions.

  • Workaround: If you need the C-5 amine with a C-2 EDG, you must reverse your sequence.

    • Step 1: Perform

      
       on 2,6-dichloropyrazine first (to install the amine).
      
    • Step 2: Introduce the EDG later (e.g., via cross-coupling).

  • Solvent Switch: For borderline substrates, switching from polar aprotic solvents (DMF/DMSO) to non-polar solvents (Toluene) can sometimes alter the ratio, but electronic bias usually dominates.

Q2: My yield is low during the


 of 2,5-dichloropyrazine. How can I selectively mono-substitute? 

Diagnosis: 2,5-Dichloropyrazine is symmetric. Once the first nucleophile adds, the ring becomes deactivated (if the nucleophile is an amine/alkoxide EDG), making the second addition slower. However, high temperatures or excess nucleophile will cause double substitution.

Optimization Steps:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the nucleophile. Never excess.

  • Temperature: Run the reaction at

    
     to Room Temperature. Do not heat until consumption of starting material stalls.
    
  • Proton Sponge: Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl without competing for the electrophile.

Category 2: Radical Functionalization (Minisci Reaction)

Q3: I am trying to alkylate 2-acylpyrazine using a Minisci protocol, but I am seeing a mixture of isomers. How do I ensure C-5 selectivity?

Diagnosis: While Minisci reactions on 2-EWG-pyrazines strongly favor C-5, "innate" radical reactivity can be eroded by poor radical source selection or pH conditions.

Mechanism Insight: The nucleophilic alkyl radical seeks the most electron-deficient carbon. In 2-acylpyrazine, C-5 is the most positive center (para to the EWG and alpha to N4).

Troubleshooting Protocol:

  • Acidic Conditions: Ensure the reaction is acidic (TFA or

    
    ). Protonation of the pyrazine nitrogens (specifically N4) enhances the electron deficiency at C-5, amplifying the directing effect of the C-2 acyl group.
    
  • Radical Source: Secondary and tertiary radicals (e.g., Isopropyl, t-Butyl) are more nucleophilic and exhibit higher C-5 regioselectivity than primary radicals (Methyl, Ethyl).

  • Temperature: Lower the temperature (

    
    ). High temperatures promote non-selective radical attack at C-3 and C-6.
    
Category 3: Metalation & Cross-Coupling[3]

Q4: Can I use Directed Ortho Metalation (DoM) to functionalize C-5 on 2-chloropyrazine?

Answer: No, not directly. Lithiation of 2-chloropyrazine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) occurs exclusively at C-3 (the position ortho to the Chlorine). The inductive effect of the Cl atom acidifies the adjacent proton.

Alternative Strategy for C-5 Functionalization: To access C-5 via metalation, you must use a "Blocking/Directing" strategy:

  • Start with 2,5-dichloropyrazine.

  • Lithiate: This will occur at C-3/C-6 (which are equivalent).

  • Quench: Add your electrophile.

  • De-halogenate: Remove the chlorines via hydrogenolysis if they are not needed, or use them for further cross-coupling.

Experimental Data & Quantitative Comparisons

Table 1: Regioselectivity of


 on 2-Substituted-3,5-Dichloropyrazines 
Data derived from reaction with morpholine in DMSO/CsF.
C-2 SubstituentElectronic NatureMajor Product PositionSelectivity (Major:Minor)
-CN (Cyano) Strong EWGC-5 > 95:5
-COOMe (Ester) Strong EWGC-5 92:8
-Cl (Chloro) Weak EWGC-5 ~60:40 (Poor selectivity)
-Me (Methyl) Weak EDGC-3 86:14
-OMe (Methoxy) Strong EDGC-3 > 99:1

Table 2: Minisci Alkylation Selectivity on 2-Acetylpyrazine Conditions: Alkyl carboxylic acid,


, 

, TFA/Water.
Radical Source (R•)TypeC-5 YieldC-3/C-6 Byproducts
Methyl Primary45%Significant (~20%)
Ethyl Primary58%Moderate (~10%)
Isopropyl Secondary72%Minimal (<5%)
tert-Butyl Tertiary81%Trace (<1%)

Visualized Workflows

Diagram 1: Regioselectivity Decision Tree

PyrazineRegio Start Starting Material: 2-Substituted Pyrazine CheckSub Analyze C-2 Substituent Start->CheckSub EWG Electron Withdrawing (Acyl, CN, Ester) CheckSub->EWG EDG Electron Donating (Me, OMe, NH2) CheckSub->EDG Halo Halogen (Cl, Br) CheckSub->Halo MethodMinisci Minisci Reaction (Radical) EWG->MethodMinisci Alkyl Radical MethodSNAr SNAr (Nucleophilic) EWG->MethodSNAr Amine/OR- EDG->MethodSNAr Amine/OR- MethodDoM DoM (Lithiation) Halo->MethodDoM LiTMP ResultC5 Product: C-5 Substituted MethodMinisci->ResultC5 Major MethodSNAr->ResultC5 Major ResultC3 Product: C-3 Substituted MethodSNAr->ResultC3 Major (Warning!) MethodDoM->ResultC3 Exclusive

Caption: Decision logic for predicting regiochemical outcomes based on the electronic nature of the C-2 substituent.

Diagram 2: Mechanism & Transition States

SNArMechanism Substrate 2-EWG-3,5-Dichloropyrazine PathA Path A: Attack at C-5 (Para to EWG) Substrate->PathA PathB Path B: Attack at C-3 (Ortho to EWG) Substrate->PathB InterA Meisenheimer Complex A Negative charge stabilized by EWG (Resonance) PathA->InterA InterB Meisenheimer Complex B Less effective stabilization (Inductive only) PathB->InterB ProductA 5-Amino-2-EWG-3-Chloropyrazine (MAJOR PRODUCT) InterA->ProductA Fast ProductB 3-Amino-2-EWG-5-Chloropyrazine (MINOR PRODUCT) InterB->ProductB Slow

Caption: Mechanistic basis for C-5 selectivity in pyrazines bearing Electron-Withdrawing Groups.

References

  • Regioselective

    
     on 2-Substituted-3,5-Dichloropyrazines 
    
    • Title: Studies on the Regioselective Nucleophilic Arom

      
      ) Reaction of 2-Substituted 3,5-Dichloropyrazines[1][2][3]
      
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Minisci Reaction Selectivity

    • Title: Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Lithi

    • Title: Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation[4][5]

    • Source: MDPI (Molbank)
    • URL:[Link]

  • General Pyrazine Functionaliz

    • Title: Transition metal-catalyzed functionalization of pyrazines[6][7][8]

    • Source: Organic & Biomolecular Chemistry (RSC)[9]

    • URL:[Link]

Sources

Technical Support Center: Stability of 2-Bromo-5-pyrimidin-2-ylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Activated" Trap

2-Bromo-5-pyrimidin-2-ylpyrazine represents a class of highly electron-deficient heteroaryl halides. While valuable as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), its stability under basic conditions is compromised by the synergistic electron-withdrawing effects of the pyrazine core and the pyrimidinyl substituent.

The Core Issue: The molecule is not just an aryl halide; it is a "double-activated" electrophile. The pyrimidine ring at position 5 acts as a strong electron sink, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Consequently, standard basic conditions used in coupling reactions often lead to competitive hydrolysis (formation of pyrazinones) or alkoxylation, drastically reducing yields.

The Science of Instability: Mechanistic Insight

To troubleshoot effectively, one must understand the degradation pathway. The instability is not random; it follows a predictable Addition-Elimination (SNAr) mechanism.

The Degradation Pathway

Under basic conditions (pH > 8), hydroxide ions (


) or alkoxides (

) act as nucleophiles.
  • Activation: The pyrazine ring is already electron-poor. The pyrimidin-2-yl group at C5 further withdraws electron density via induction (-I) and resonance (-M), making the C2 carbon highly electrophilic.

  • Addition: The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: The bromide ion (

    
    ), being a good leaving group, is expelled, restoring aromaticity but destroying the reactive handle.
    
Visualization: The SNAr Mechanism

The following diagram illustrates the critical failure point where the nucleophile intercepts the starting material before the palladium catalyst can.

SNAr_Mechanism SM 2-Bromo-5-pyrimidin-2-ylpyrazine (Electrophilic C2) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack Nu Nucleophile (OH- or RO-) Nu->Complex Product Degradation Product (Pyrazinone/Ether) Complex->Product Elimination Leaving Br- (Leaving Group) Complex->Leaving Loss of Br

Figure 1: The SNAr degradation pathway. The pyrimidinyl group (not shown) stabilizes the 'Complex' node, accelerating the reaction.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My LCMS shows a mass peak of M-63 (approx)."

Diagnosis: Hydrolysis. The bromine (79/81 amu) has been replaced by a hydroxyl group (17 amu), followed by tautomerization to the pyrazinone (M-H + O). This occurs when aqueous bases (NaOH, KOH) are used, or when weak bases are used in wet solvents without sufficient buffering.

  • The Fix:

    • Switch Base: Move from Hydroxides/Carbonates to Phosphates (K₃PO₄) or Fluorides (CsF). Phosphate provides a "buffered" basicity that is often sufficient for transmetallation but less nucleophilic toward the ring.

    • Solvent Control: Ensure water content is controlled. If water is required for the coupling (Suzuki), use a specific ratio (e.g., Dioxane:H₂O 4:[2][3]1) and add the base last, immediately before heating.

Issue 2: "I see a byproduct with M-Br+OMe (+31 amu)."

Diagnosis: Solvolysis (Alkoxylation). You are likely using Methanol or Ethanol as a co-solvent, or using a methoxide base. The alkoxide ion is a potent nucleophile that attacks the C2 position faster than the catalyst.

  • The Fix:

    • Eliminate Protic Solvents: Never use MeOH or EtOH with this substrate under basic conditions.

    • Use Aprotic Polar Solvents: Switch to 1,4-Dioxane , Toluene , or THF .

    • Steric Shielding: If an alcohol is absolutely necessary for solubility, use tert-Butanol (tBuOH) . The bulky tert-butyl group sterically hinders the oxygen, making it a poor nucleophile for SNAr while still supporting the catalyst.

Issue 3: "The reaction stalls; starting material remains, but adding more base causes degradation."

Diagnosis: Catalyst Arrest vs. Base Sensitivity. The catalyst is likely inactive (oxidized) or the oxidative addition is slow, allowing the background hydrolysis reaction to dominate over time.

  • The Fix:

    • Pre-activation: Pre-heat the catalyst and ligand in the solvent before adding the sensitive substrate.

    • High-Activity Catalyst: Switch to pre-formed catalysts like Pd(dppf)Cl₂·DCM or XPhos Pd G3 . These facilitate rapid oxidative addition, consuming the starting material before the base can degrade it.

Decision Matrix: Optimizing Reaction Conditions

Use this flow to select the correct conditions for your specific coupling partner.

Optimization_Flow Start Start: Coupling 2-Bromo-5-pyrimidin-2-ylpyrazine Q1 Is the coupling partner base-sensitive? Start->Q1 A1 Use Weak Base / Non-Aq System Q1->A1 Yes (e.g., Esters) B1 Standard Suzuki Conditions? Q1->B1 No (e.g., Boronic Acids) A2 Base: CsF or K3PO4 (anhydrous) Solvent: DMF or Dioxane A1->A2 B2 Avoid MeOH/EtOH/Strong OH- B1->B2 B3 Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O (4:1) Temp: <80°C B2->B3

Figure 2: Decision matrix for selecting reaction conditions to minimize degradation.

Validated Protocols

Protocol A: Stability Benchmarking (Go/No-Go Test)

Before committing expensive coupling partners, validate the stability of the scaffold in your chosen base system.

  • Preparation: Dissolve 5 mg of 2-Bromo-5-pyrimidin-2-ylpyrazine in 1 mL of the desired solvent (e.g., Dioxane).

  • Challenge: Add 2 equivalents of the chosen base (as a solid or aqueous solution depending on the intended reaction).

  • Incubation: Heat to 60°C for 1 hour.

  • Analysis: Dilute 10 µL into Acetonitrile/Water and inject on HPLC/UPLC.

    • Pass: >95% Parent peak area.

    • Fail: Appearance of peak at RRT ~0.6-0.8 (Hydrolysis product) or RRT ~1.1 (Dimer/Ether).

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed to outcompete SNAr background reactions.

ComponentSpecificationRationale
Solvent 1,4-Dioxane / Water (5:1)Dioxane is non-nucleophilic; water is minimized but present for boronate activation.
Base K₃PO₄ (Potassium Phosphate Tribasic) Mild enough to prevent rapid hydrolysis; strong enough for transmetallation.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Robust, oxygen-tolerant catalyst with fast kinetics.
Temperature 80°CSufficient for coupling; avoid reflux (>100°C) to limit degradation.
Order of Addition Reverse Addition Mix Solvent, Boronic Acid, Base, and Catalyst FIRST. Degas. Add the Bromide scaffold LAST.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium tert-butoxide (KOtBu) to speed up the reaction? A: Absolutely not. KOtBu is a strong base and a nucleophile. It will rapidly attack the C2 position, leading to the tert-butoxy ether byproduct or ring degradation. Stick to inorganic bases like Carbonates or Phosphates.

Q: Why does the reaction turn black immediately upon adding base? A: While some darkening is normal for Pd reactions ("Pd black"), immediate precipitation often indicates rapid decomposition of the starting material or catalyst poisoning. If this happens, check your solvent for peroxides (common in old Dioxane/THF) which accelerate degradation.

Q: Can I store the starting material in DMSO solution? A: Caution is advised. While stable in pure DMSO at room temperature, any trace moisture in DMSO becomes highly nucleophilic (hydroxide-like) over time. Store as a solid at -20°C under inert gas. If in solution, use anhydrous DMSO and use within 24 hours.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Diazines: Reactivity of halopyrazines toward nucleophiles).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses base selection for electron-deficient substrates).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on stability of heteroaryl systems in drug design).

  • Dunn, P. J., et al. (2019). Green Chemistry in the Pharmaceutical Industry. (Provides insights into solvent selection—Dioxane vs. Alcohols—for minimizing side reactions).

Sources

Validation & Comparative

Comparative Guide: Reactivity of Bromopyrazine vs. Chloropyrazine Derivatives

[1]

Executive Summary

For researchers in medicinal chemistry, the choice between bromopyrazine and chloropyrazine derivatives is rarely arbitrary; it dictates the synthetic strategy, catalyst cost, and regiochemical outcome.

  • Select Bromopyrazines when: You require high reactivity in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions, or when designing sequential functionalization strategies where the C-Br bond must react selectively in the presence of a C-Cl bond.

  • Select Chloropyrazines when: You are performing Nucleophilic Aromatic Substitution (

    
    )—where the reactivity difference between Cl and Br is negligible—or when scaling up processes where the lower cost and atom economy of the chloride are prioritized.
    

Mechanistic Foundations & Physical Properties

The reactivity divergence stems from two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Bond Dissociation Energy (BDE)

The Carbon-Halogen bond strength is the primary determinant for reactions involving Oxidative Addition (e.g., Pd-catalyzed couplings).

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Implication for Pd-Catalysis
Pyrazine C–Cl ~94 - 96High Barrier: Requires electron-rich/bulky ligands (e.g., phosphines) or elevated temperatures to facilitate oxidative addition.
Pyrazine C–Br ~86 - 88Low Barrier: Undergoes rapid oxidative addition with standard catalysts (e.g.,

).
Electronegativity & The Element Effect

In


  • Electronegativity: Cl (3.16) > Br (2.96).

  • Outcome: In

    
    , chloropyrazines are often equally or slightly more reactive than bromopyrazines, provided the bond cleavage is not rate-limiting.
    

Reactivity Profile: Metal-Catalyzed Cross-Coupling

Verdict: Bromopyrazines are significantly superior.

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species.[5]

  • Bromopyrazines: Reactivity is high. Standard catalysts like

    
     or 
    
    
    are effective at 60–80°C.
  • Chloropyrazines: Reactivity is low ("reluctant electrophiles"). Successful coupling often requires:

    • Advanced Ligands: S-Phos, X-Phos, or bulky NHC ligands to boost the electron density on Pd.

    • Higher Temperatures: Often >100°C.

Experimental Protocol A: Comparative Suzuki Coupling

Objective: Couple phenylboronic acid to 2-halopyrazine.

Reagents:

  • Substrate: 2-Chloropyrazine OR 2-Bromopyrazine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[6]
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: 1,4-Dioxane[6]

Procedure:

  • Charge a reaction vial with the halopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (58 mg).
    
  • Purge with nitrogen. Add degassed 1,4-dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Heat to 80°C for 4 hours.

  • Analysis:

    • Bromopyrazine:[6][7] Expect >90% conversion.

    • Chloropyrazine:[7][8][9][10] Expect <20% conversion (requires specialized ligands like X-Phos for full conversion).

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Verdict: Chloropyrazines are the pragmatic choice (Cost-effective, similar rates).

Pyrazine is electron-deficient, activating it for

11121314
  • Trend: F >> Cl

    
     Br > I.[2][12][13]
    
  • Observation: You will rarely see a yield benefit using bromopyrazine over chloropyrazine in

    
     reactions with amines or alkoxides.
    
Experimental Protocol B: Amination via

Objective: Synthesis of 2-(morpholin-4-yl)pyrazine.

Procedure:

  • Dissolve 2-chloropyrazine (1.0 equiv) in DMSO or NMP (0.5 M).

  • Add Morpholine (1.5 equiv) and

    
     (2.0 equiv).
    
  • Heat to 100°C for 2–4 hours.

  • Note: The reaction proceeds smoothly. Substituting 2-bromopyrazine will yield the same product with no significant acceleration in rate.

Strategic Application: Regioselective Sequential Functionalization

The distinct reactivity profiles allow for "programmed" synthesis using mixed dihalo-pyrazines (e.g., 2-bromo-5-chloropyrazine).

The "Bromo-First" Strategy
  • Step 1 (Pd-Catalysis): The C-Br bond reacts exclusively due to faster oxidative addition. The C-Cl bond remains intact.

  • Step 2 (

    
     or High-Energy Coupling):  The remaining C-Cl bond is then functionalized using harsher conditions or a different mechanism (
    
    
    ).

SequentialSynthesiscluster_legendMechanism KeyStart2-Bromo-5-chloropyrazineIntermediate2-Aryl-5-chloropyrazineStart->IntermediateStep 1: Suzuki Coupling(Pd(PPh3)4, 80°C)Selectivity: Br >> ClFinal2-Aryl-5-aminopyrazineIntermediate->FinalStep 2: SNAr Amination(Amine, 120°C)Reactivity: Cl displacedkey1Blue Arrow: Kinetic Control (Oxidative Addition)key2Red Arrow: Thermodynamic/Harsh Conditions

Caption: Sequential functionalization workflow exploiting the reactivity gap between C-Br and C-Cl bonds.

Decision Matrix: Choosing Your Halogen

The following diagram illustrates the logical flow for selecting the appropriate pyrazine derivative based on the intended reaction pathway.

ReactivityComparisonChoiceReaction Type?SNArNucleophilic Substitution(SNAr)Choice->SNArNucleophile AttackCrossCouplingPd-Catalyzed Coupling(Suzuki, Stille, etc.)Choice->CrossCouplingMetal CatalysisSNAr_LogicRate Determining Step:Nucleophilic AdditionSNAr->SNAr_LogicCoupling_LogicRate Determining Step:Oxidative AdditionCrossCoupling->Coupling_LogicSNAr_ResultSelect CHLOROPYRAZINE(Cheaper, similar rate to Br)SNAr_Logic->SNAr_ResultElement Effect(Cl ≈ Br)Coupling_BrSelect BROMOPYRAZINE(Mild conditions, standard ligands)Coupling_Logic->Coupling_BrWeak C-Br Bond(Fast OA)Coupling_ClSelect CHLOROPYRAZINE(Requires bulky ligands/High T)Coupling_Logic->Coupling_ClStrong C-Cl Bond(Slow OA)

Caption: Decision tree for selecting halopyrazine derivatives based on mechanistic requirements.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reactivity and Mechanism. Retrieved from [Link]

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Bond Dissociation Energy and Halogen Reactivity. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Heteroaryl-Heteroaryl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of the heteroaryl-heteroaryl linkage is a cornerstone of modern synthetic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. The prevalence of this motif in a vast array of biologically active molecules necessitates robust and versatile synthetic methodologies. This guide provides an in-depth comparison of the leading catalytic systems for heteroaryl-heteroaryl bond formation, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting and optimizing the ideal catalytic system for their specific needs.

The Landscape of Heteroaryl-Heteroaryl Coupling: A Comparative Analysis

The choice of a catalytic system for heteroaryl-heteroaryl coupling is a critical decision that hinges on a variety of factors, including substrate scope, functional group tolerance, cost, and scalability. Here, we provide a comparative overview of the most prominent palladium-, nickel-, and copper-catalyzed systems, as well as the increasingly important direct C-H arylation strategies.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biheteroaryl Synthesis

Palladium catalysis has long been the gold standard for heteroaryl-heteroaryl bond formation, with the Suzuki-Miyaura, Stille, and Negishi reactions being the most widely employed methods.[1] These reactions generally offer high yields, broad functional group tolerance, and predictable reactivity.

Table 1: Comparison of Palladium-Catalyzed Heteroaryl-Heteroaryl Coupling Reactions

ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesTypical Catalyst Loading (mol%)
Suzuki-Miyaura Boronic acids/estersCommercially available and stable reagents, mild reaction conditions, non-toxic byproducts.[1]Potential for protodeboronation of electron-rich heteroaryl boronic acids.[2]1-5
Stille OrganostannanesHigh functional group tolerance, stable reagents.[3]Toxicity of organotin reagents and byproducts, stoichiometric tin waste.[1]1-5
Negishi Organozinc reagentsHigh reactivity, excellent functional group tolerance.[4]Air and moisture sensitivity of organozinc reagents.[4]1-5

The choice of ligand is paramount in palladium-catalyzed heteroaryl coupling, as it directly influences catalyst stability, activity, and selectivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be particularly effective in facilitating the coupling of challenging heteroaryl substrates.[5]

Nickel-Catalyzed Coupling: A Cost-Effective and Powerful Alternative

Nickel catalysis has emerged as a highly attractive alternative to palladium, primarily due to the lower cost and higher natural abundance of nickel.[6] Nickel catalysts have demonstrated remarkable efficacy in coupling a wide range of heteroaryl halides, including the more challenging and economical chlorides.[7]

Table 2: Performance of a "Naked Nickel" Catalyst in Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling [3]

Heteroaryl BromideHeteroarylboronic AcidProductYield (%)
3-Bromopyridine3-Thiopheneboronic acid3-(Thiophen-3-yl)pyridine86
2-Bromopyrazine2-Furylboronic acid2-(Furan-2-yl)pyrazine75
5-Bromo-2-chloropyrimidinePyridine-4-boronic acid5-(Pyridin-4-yl)-2-chloropyrimidine91

Reaction conditions: Heteroaryl bromide (1.0 equiv.), heteroarylboronic acid (1.5 equiv.), K3PO4 (1.8 equiv.), Ni(4-CF3stb)3 (10 mol%), DMA (0.5 M), 60 °C, 16 h.[3]

The development of "ligandless" or "naked" nickel systems, which do not require the addition of exogenous phosphine ligands, further simplifies the reaction setup and reduces costs.[3]

Copper-Catalyzed Coupling: A Promising Frontier

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N and C-O bonds, have a long history.[8] Recent advances have expanded their utility to C-C bond formation, offering a cost-effective and often complementary approach to palladium and nickel catalysis. Copper catalysts have shown particular promise in the amination of heteroaryl halides.[9][10]

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has gained significant traction as a more sustainable and atom-economical strategy for constructing heteroaryl-heteroaryl bonds.[11] By avoiding the pre-functionalization of one of the coupling partners, this method reduces the number of synthetic steps and minimizes waste. Palladium catalysts are commonly employed for direct C-H arylation, and the regioselectivity of the reaction is a key consideration.[12][13]

Selecting Your Catalytic System: A Decision-Making Workflow

The optimal choice of a catalytic system is highly dependent on the specific substrates and desired outcome. The following workflow provides a general framework for making an informed decision.

Catalyst Selection Workflow start Define Heteroaryl Coupling Partners (Substrate A and Substrate B) prefunctionalized Are both substrates pre-functionalized (e.g., halide and organometallic)? start->prefunctionalized ch_activation Direct C-H Arylation Feasible? prefunctionalized->ch_activation No pd_ni_cu Palladium, Nickel, or Copper Catalysis prefunctionalized->pd_ni_cu Yes ch_activation->pd_ni_cu No pd_catalysis Palladium-Catalyzed Direct C-H Arylation ch_activation->pd_catalysis Yes suzuki Suzuki-Miyaura (Boronic Acid/Ester) pd_ni_cu->suzuki Substrate B is a boronic acid/ester stille Stille (Organostannane) pd_ni_cu->stille Substrate B is an organostannane negishi Negishi (Organozinc) pd_ni_cu->negishi Substrate B is an organozinc optimize Optimize Ligand, Base, Solvent, and Temperature suzuki->optimize stille->optimize negishi->optimize pd_catalysis->optimize

Caption: A workflow to guide the selection of a suitable catalytic system for heteroaryl-heteroaryl coupling.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, reproducible procedures for key heteroaryl-heteroaryl coupling reactions.

Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Phenylboronic Acid[5]

Reaction Scheme:

Materials:

  • 3-Bromo-2-methylpyridine

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).[5]

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).[5]

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL).[5]

  • Purge the flask with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Stille Coupling of 2-Bromothiophene with Tributyl(furan-2-yl)stannane

Reaction Scheme:

Materials:

  • 2-Bromothiophene

  • Tributyl(furan-2-yl)stannane

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add LiCl (3.0 mmol, 3.0 equiv.).

  • Add a solution of 2-bromothiophene (1.0 mmol, 1.0 equiv.) and tributyl(furan-2-yl)stannane (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Extract the filtrate with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol for Negishi Coupling of 2-Chloropyridine with (Thiophen-2-yl)zinc Chloride

Reaction Scheme:

Materials:

  • 2-Chloropyridine

  • (Thiophen-2-yl)zinc chloride solution (0.5 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and X-Phos (0.036 mmol, 3.6 mol%).

  • Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature.

  • Add 2-chloropyridine (1.0 mmol, 1.0 equiv.).

  • Add the (thiophen-2-yl)zinc chloride solution (2.2 mL, 1.1 mmol, 1.1 equiv.) dropwise.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the underlying mechanisms of these coupling reactions is crucial for troubleshooting and optimization. The following diagrams illustrate the key steps in the catalytic cycles of the major cross-coupling reactions.

General_Cross_Coupling_Cycle M0 M(0)Ln (Active Catalyst) M2_1 R1-M(II)Ln-X M0->M2_1 Oxidative Addition (R1-X) M2_2 R1-M(II)Ln-R2 M2_1->M2_2 Transmetalation (R2-M') M2_2->M0 Reductive Elimination (R1-R2)

Caption: A generalized catalytic cycle for transition metal-catalyzed cross-coupling reactions.[6]

Mechanism_Comparison cluster_suzuki Suzuki-Miyaura cluster_stille Stille cluster_negishi Negishi s_oa Oxidative Addition (Ar-X + Pd(0)) s_tm Transmetalation (Ar-Pd-X + Ar'-B(OR)2) Base Activated s_oa->s_tm s_re Reductive Elimination (Ar-Pd-Ar') s_tm->s_re st_oa Oxidative Addition (Ar-X + Pd(0)) st_tm Transmetalation (Ar-Pd-X + Ar'-SnR3) st_oa->st_tm st_re Reductive Elimination (Ar-Pd-Ar') st_tm->st_re n_oa Oxidative Addition (Ar-X + Pd(0)) n_tm Transmetalation (Ar-Pd-X + Ar'-ZnX) n_oa->n_tm n_re Reductive Elimination (Ar-Pd-Ar') n_tm->n_re

Caption: A comparison of the key transmetalation step in Suzuki-Miyaura, Stille, and Negishi couplings.[3][4]

Conclusion

The synthesis of heteroaryl-heteroaryl compounds is a dynamic field with a diverse and expanding toolkit of catalytic methods. While palladium-catalyzed reactions remain the cornerstone of this area, nickel and copper catalysis offer compelling, cost-effective alternatives with unique reactivity profiles. Furthermore, the advent of direct C-H arylation strategies is paving the way for more sustainable and efficient synthetic routes. By understanding the comparative advantages and limitations of each system, and by leveraging detailed experimental protocols and mechanistic insights, researchers can confidently navigate the complexities of heteroaryl-heteroaryl coupling to accelerate innovation in drug discovery and materials science.

References

  • "Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC. [Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. [Link]

  • Stille couplings in water at room temperature. Green Chemistry (RSC Publishing). [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions (RSC Publishing). [Link]

  • Direct multiple C–H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline. Chemical Communications (RSC Publishing). [Link]

  • Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides. ARPI - UNIPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Catalytic cycles of the Negishi and Stille coupling reactions. ResearchGate. [Link]

  • General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters. [Link]

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube. [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

  • Direct C–H Arylation. ZORA. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC Publishing). [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. Organic Chemistry Portal. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses Procedure. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates. ChemRxiv. [Link]

  • Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

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